Kava

Description

Structure

3D Structure

Properties

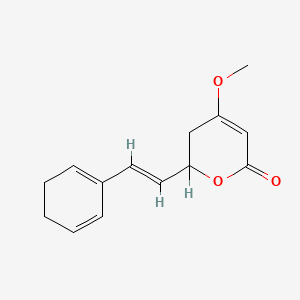

IUPAC Name |

2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNGEVNATYFZGG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9000-38-8 | |

| Record name | Kava | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Kava (Piper methysticum): A Comprehensive Technical Guide to its Active Compounds and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (Piper methysticum) is a plant native to the Pacific Islands, where it has a long history of traditional use as a ceremonial and social beverage prized for its anxiolytic and calming effects.[1] The psychoactive properties of this compound are attributed to a class of compounds known as kavalactones.[2][3] This guide provides an in-depth technical overview of the six major kavalactones, their multifaceted mechanisms of action, and the experimental methodologies employed to elucidate these properties. The primary active constituents—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—collectively account for approximately 96% of the plant's pharmacological activity.[1] Their effects are mediated through various molecular targets within the central nervous system, including the potentiation of GABA-A receptors, blockade of voltage-gated ion channels, inhibition of monoamine oxidase B, and modulation of the cannabinoid and cyclooxygenase systems.[1][4][5] This document synthesizes the current scientific understanding of these mechanisms, presenting quantitative data in structured tables and detailing the experimental protocols used in key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of these complex interactions.

Active Compounds: The Kavalactones

The primary bioactive constituents of this compound are a group of 18 identified kavalactones, with six major compounds being responsible for the majority of its pharmacological effects.[1] These six kavalactones are:

-

Kavain

-

Dihydrokavain (DHK)

-

Methysticin

-

Dihydromethysticin (DHM)

-

Yangonin

-

Desmethoxyyangonin (DMY)

The relative concentrations of these kavalactones can vary depending on the specific cultivar of the this compound plant, its maturity, and the part of the root system used for extraction.[1]

Mechanisms of Action: A Multi-Target Approach

The anxiolytic and other psychotropic effects of kavalactones are not attributed to a single mechanism but rather to their collective interaction with multiple molecular targets in the central nervous system.

GABAergic System Modulation

A primary mechanism of action for several kavalactones is the potentiation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain.[2][6] Unlike benzodiazepines, kavalactones do not appear to bind to the classical benzodiazepine site on the GABA-A receptor.[7][8] Instead, they allosterically modulate the receptor, enhancing the effect of GABA.[2][6] This leads to an increase in chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability, resulting in anxiolytic and sedative effects.[6] Kavain has been shown to potentiate a variety of GABA-A receptor subtypes.[7][8]

Blockade of Voltage-Gated Ion Channels

Certain kavalactones, notably kavain and methysticin, have been demonstrated to inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels.[4][9] The inhibition of these channels reduces neuronal excitability and can contribute to the muscle-relaxant and anticonvulsant properties of this compound.[4] Studies have shown that kavain and methysticin can reversibly block Na+ channels in a concentration-dependent manner, with an effective range in the micromolar spectrum.[9]

Monoamine Oxidase (MAO) Inhibition

All six major kavalactones have been shown to be reversible inhibitors of monoamine oxidase B (MAO-B).[4][10] MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, kavalactones can increase dopaminergic neurotransmission, which may contribute to the mood-elevating and pro-social effects reported with this compound consumption.[2][10] Yangonin has been identified as a particularly potent MAO-B inhibitor.[4][10][11]

Cannabinoid (CB) Receptor Binding

The kavalactone yangonin has been identified as a ligand for the cannabinoid type 1 (CB1) receptor, with a binding affinity in the micromolar range.[12][13] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating mood, appetite, and pain perception. The interaction of yangonin with CB1 receptors may contribute to the complex psychopharmacology of this compound.[12]

Cyclooxygenase (COX) Inhibition

Kavalactones have been found to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are involved in the inflammatory pathway through the production of prostaglandins. This inhibitory action may underlie some of the analgesic and anti-inflammatory properties of this compound.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Emerging research suggests that kavalactones may exert neuroprotective and anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[4] It is proposed that kavalactones may activate p38 mitogen-activated protein kinase (MAPK), which in turn can lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[2] This allows for the translocation of the NF-κB complex to the nucleus, where it can regulate the transcription of genes involved in inflammation and cell survival.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of the major kavalactones with their molecular targets.

Table 1: GABA-A Receptor Modulation by Kavain

| Receptor Subtype | GABA EC50 (Control) | GABA EC50 (+ 300 µM Kavain) |

|---|---|---|

| α1β2γ2L | 136 µM | 99 µM |

Data from Chua et al. (2016) obtained using two-electrode voltage clamp on Xenopus oocytes.[6]

Table 2: Monoamine Oxidase (MAO) Inhibition

| Kavalactone | MAO-A IC50 (µM) | MAO-A Ki (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) |

|---|---|---|---|---|

| (±)-Kavain | 19.0 | 7.72 | 5.34 | 5.10 |

| Yangonin | 1.29 | - | 0.085 | - |

Data from Prinsloo et al. (2019).[10][11]

Table 3: Cannabinoid Receptor 1 (CB1) Binding

| Kavalactone | CB1 Receptor Ki (µM) |

|---|---|

| Yangonin | 0.72 |

Data from Ligresti et al. (2012).[12]

Table 4: Voltage-Gated Sodium Channel Inhibition

| Kavalactone | Concentration Range for Inhibition |

|---|---|

| (+/-)-Kavain | 1-400 µM |

| (+)-Methysticin | 1-400 µM |

Data from Magura et al. (1997).[9]

Table 5: Cyclooxygenase (COX) Inhibition

| Compound | COX-1 Inhibition at 100 µg/mL | COX-2 Inhibition at 100 µg/mL |

|---|---|---|

| Kavalactones | Good | Moderate |

Qualitative data from Wu et al. (2002).

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for GABA-A Receptor Modulation

This technique is used to study the effect of kavalactones on GABA-A receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2L).

-

Electrophysiological Recording: After 1-4 days of incubation, oocytes are placed in a recording chamber and perfused with a saline solution. Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV).

-

Drug Application: GABA, the primary agonist, is applied to the oocyte to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of a kavalactone to measure the potentiation of the GABA-induced current.

-

Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the kavalactone compared to the current elicited by GABA alone.

Whole-Cell Patch Clamp for Voltage-Gated Ion Channel Inhibition

This method allows for the recording of ion channel activity in isolated neurons.

-

Cell Preparation: Rat hippocampal CA1 neurons are acutely dissociated or cultured.

-

Patch Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance seal. The membrane patch is then ruptured by suction, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit currents through voltage-gated channels (e.g., Na+ or Ca2+ channels).

-

Kavalactone Application: The cells are perfused with a solution containing a specific concentration of a kavalactone, and the effect on the ion channel currents is recorded.

-

Data Analysis: The inhibitory effect is determined by measuring the reduction in the peak current amplitude in the presence of the kavalactone.

Radioligand Binding Assay for Cannabinoid Receptor Affinity

This assay is used to determine the binding affinity of kavalactones to specific receptors.

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that is known to bind to the CB1 receptor (e.g., [3H]CP55940) and varying concentrations of the kavalactone being tested.

-

Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The amount of radioactivity on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the kavalactone that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of kavalactones to inhibit the activity of MAO enzymes.

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Enzymatic Reaction: The MAO enzyme is incubated with a substrate (e.g., kynuramine) and varying concentrations of the kavalactone inhibitor. The enzyme catalyzes the conversion of the substrate to a fluorescent product.

-

Fluorescence Measurement: The fluorescence of the product is measured using a spectrophotometer.

-

Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The IC50 value is the concentration of the kavalactone that causes a 50% reduction in the enzyme activity. The mechanism of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki) can be determined by analyzing the data using Lineweaver-Burk plots.

Visualizations

Signaling Pathways

Caption: Proposed modulation of the NF-κB signaling pathway by kavalactones.

Experimental Workflow

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Logical Relationships

Caption: Relationship between kavalactones, their targets, and effects.

References

- 1. Kavain, the Major Constituent of the Anxiolytic this compound Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 2. Kavalactones and dihydrokavain modulate GABAergic activity in a rat gastric-brainstem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kavain, the Major Constituent of the Anxiolytic this compound Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kavain, the Major Constituent of the Anxiolytic this compound Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 7. Kavain, the Major Constituent of the Anxiolytic this compound Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. B. longum probiotic may modulate immunity and neuroprotective pathway [nutraingredients.com]

- 11. Voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kavalactones and the endocannabinoid system: The plant-derived yangonin is a novel CB1 receptor ligand [ouci.dntb.gov.ua]

- 13. Novel compounds from Piper methysticum Forst (this compound this compound) roots and their effect on cyclooxygenase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Yangonin's Affinity for the Cannabinoid CB1 Receptor: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and functional activity of yangonin, a major kavalactone from the kava plant (Piper methysticum), at the human cannabinoid type 1 (CB1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of natural compounds targeting the endocannabinoid system.

Executive Summary

Yangonin has been identified as a selective ligand for the CB1 receptor, exhibiting a binding affinity in the sub-micromolar range.[1][2][3] Research indicates that it acts as an agonist at this receptor, suggesting a potential role for the endocannabinoid system in the psychoactive and anxiolytic effects of this compound preparations.[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies for assessing CB1 receptor binding and function, and visualizes the key pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of yangonin for the human CB1 receptor has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) represents the concentration of yangonin required to occupy 50% of the CB1 receptors in the presence of a competing radioligand.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Yangonin | Human CB1 | 0.72 µM | [1][3] |

| Yangonin | Human CB2 | > 10 µM | [1][3] |

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and functional activity of yangonin at the CB1 receptor.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

This protocol outlines the steps for a competitive binding assay using membranes from HEK-293 cells transfected with the human recombinant CB1 receptor.

Objective: To determine the binding affinity (Ki) of yangonin for the CB1 receptor by measuring its ability to displace a known radioligand, [3H]CP-55,940.

Materials:

-

Membranes from HEK-293 cells expressing the human recombinant CB1 receptor

-

[3H]CP-55,940 (radioligand)

-

Yangonin (test compound)

-

WIN 55,212-2 (non-selective cannabinoid agonist for determining non-specific binding)

-

Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Wash Buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen aliquots of HEK-293 cell membranes expressing the hCB1 receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]CP-55,940, and 100 µL of membrane homogenate.

-

Non-specific Binding: 50 µL of WIN 55,212-2 (at a final concentration of 10 µM), 50 µL of [3H]CP-55,940, and 100 µL of membrane homogenate.

-

Yangonin Competition: 50 µL of varying concentrations of yangonin, 50 µL of [3H]CP-55,940, and 100 µL of membrane homogenate.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the yangonin concentration.

-

Determine the IC50 value (the concentration of yangonin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the CB1 receptor.

-

Functional Assay: cAMP Inhibition

This protocol describes a functional assay to determine the agonist activity of yangonin at the CB1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Objective: To assess the ability of yangonin to act as an agonist at the Gαi-coupled CB1 receptor.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor

-

Yangonin (test compound)

-

CP 55,940 (control agonist)

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

-

Cell culture medium

-

Assay buffer

Procedure:

-

Cell Culture and Plating: Culture the CB1-expressing cells to ~80-90% confluency. Seed the cells into 96-well plates and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of yangonin and the control agonist CP 55,940 in assay buffer.

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Add the different concentrations of yangonin or control agonist to the wells.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate the plate at 37°C for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the curve using non-linear regression.

-

The maximal effect (Emax) can also be determined to classify the compound as a full or partial agonist relative to a known full agonist like CP 55,940.

-

Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Agonist binding, such as by yangonin, initiates a cascade of intracellular events.

Caption: Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps in the radioligand displacement assay to determine the binding affinity of a test compound.

Caption: Workflow for determining CB1 receptor binding affinity using a radioligand assay.

Conclusion

Yangonin demonstrates selective, moderate-affinity binding to the CB1 receptor and functions as an agonist. The provided experimental protocols offer a framework for the in vitro characterization of yangonin and other novel compounds targeting the CB1 receptor. Further research is warranted to fully elucidate the therapeutic potential of yangonin as a modulator of the endocannabinoid system.

References

Neuroprotective Effects of Methysticin and Dihydromethysticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysticin and dihydromethysticin, two prominent kavalactones derived from the kava plant (Piper methysticum), have garnered significant attention for their potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of their mechanisms of action, focusing on their roles in modulating critical signaling pathways involved in cellular stress, inflammation, and survival. Detailed experimental protocols for assessing their neuroprotective effects are provided, along with a compilation of quantitative data from relevant studies. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of their molecular interactions. This document aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of methysticin and dihydromethysticin in the context of neurodegenerative diseases.

Core Neuroprotective Mechanisms

Methysticin and dihydromethysticin exert their neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting inflammation, and preventing apoptosis. These effects are mediated through the modulation of several key intracellular signaling pathways.

Attenuation of Oxidative Stress via Nrf2/ARE Pathway Activation

A central mechanism underlying the neuroprotective effects of methysticin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or inducers like methysticin, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1] This leads to an enhanced cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Modulation of Inflammatory Responses through NF-κB Inhibition

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Methysticin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Methysticin has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[2]

Promotion of Cell Survival via the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. While the direct effects of dihydromethysticin on this pathway in a neuroprotective context require further elucidation, its modulation of PI3K/Akt has been observed in other cell types, suggesting a potential mechanism for its pro-survival effects in neurons.[3] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates anti-apoptotic factors, ultimately promoting cell survival.

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of methysticin and dihydromethysticin.

Table 1: Effects of Methysticin on Cellular Markers of Neuroprotection

| Parameter | Cell/Animal Model | Treatment Concentration/Dose | Observed Effect | Reference |

| CYP1A1 Protein Expression | Hepa1c1c7 cells | 0.78 - 25 µM | Concentration-dependent increase (up to 10.8-fold) | [4][5] |

| CYP1A1 mRNA Expression | Hepa1c1c7 cells | 25 µM | Significant fold increase | [4][5] |

| NF-κB Activation | Lung Adenoma Tissues | Not specified | Suppression | [2] |

| Nrf2 Nuclear Translocation | APP/Psen1 mice hippocampus | Oral gavage | Increased | [1] |

| HO-1 mRNA Expression | APP/Psen1 mice hippocampus | Oral gavage | Significantly increased | [1] |

| Gclc mRNA Expression | APP/Psen1 mice hippocampus | Oral gavage | Significantly increased | [1] |

| Microgliosis & Astrogliosis | APP/Psen1 mice | Oral gavage | Significantly reduced | [1] |

| TNF-α & IL-17A Secretion | APP/Psen1 mice hippocampus | Oral gavage | Significantly reduced | [1] |

Table 2: Effects of Dihydromethysticin on Cellular Markers of Neuroprotection

| Parameter | Cell/Animal Model | Treatment Concentration/Dose | Observed Effect | Reference |

| CYP1A1 Protein Expression | Hepa1c1c7 cells | 25 µM | 7.9-fold increase | [4][5] |

| CYP1A1 mRNA Expression | Hepa1c1c7 cells | 25 µM | Significant fold increase | [4][5] |

| Cell Proliferation, Migration, Invasion | Human colon cancer cell lines | Not specified | Inhibition | [3] |

| Apoptosis and Cell Cycle Arrest | Human colon cancer cell lines | Not specified | Promotion | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of methysticin and dihydromethysticin.

Cell Culture

-

SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for in vitro neuroprotection studies. They are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Primary Cortical Neurons: Primary cortical neurons are isolated from embryonic day 18 (E18) rat or mouse fetuses. The cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of methysticin or dihydromethysticin for the desired duration (e.g., 24 hours).

-

Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Oxidative Stress (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).

-

Plate cells in a 96-well black plate and treat with the compounds as described for the MTT assay.

-

After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Apoptosis Assay (Caspase-3 Activity)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

-

Treat cells with the compounds as desired.

-

Lyse the cells and collect the protein lysate.

-

Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, p-Akt, Akt, NF-κB p65, IκBα, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by methysticin and dihydromethysticin, as well as a general experimental workflow for assessing their neuroprotective effects.

Caption: Key neuroprotective signaling pathways modulated by methysticin and dihydromethysticin.

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

Methysticin and dihydromethysticin demonstrate significant neuroprotective potential through their ability to modulate key signaling pathways involved in cellular defense and survival. Their capacity to activate the Nrf2/ARE pathway, inhibit NF-κB-mediated inflammation, and potentially promote cell survival via the PI3K/Akt pathway positions them as promising candidates for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of these kavalactones. Future research should focus on obtaining more comprehensive quantitative data, including in vivo efficacy and safety profiles, to pave the way for their potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of methysticin as a potent and non-toxic NF-kappaB inhibitor from this compound, potentially responsible for this compound's chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydromethysticin, a natural molecule from this compound, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

Flavokavain B: A Comprehensive Technical Guide on its Anticancer and Chemopreventive Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavokavain B (FKB) is a naturally occurring chalcone isolated from the kava-kava plant (Piper methysticum).[1] Traditionally consumed for its anxiolytic properties, this compound extracts and their constituents have garnered significant scientific interest for their potential therapeutic applications. Among these, FKB has emerged as a promising agent in oncology research, demonstrating significant anticancer and chemopreventive activities across a spectrum of cancer types.[1][2] This technical guide provides an in-depth overview of the current research on Flavokavain B, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Mechanisms of Anticancer Action

Flavokavain B exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth, survival, and metastasis. These include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. FKB has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Intrinsic Pathway: FKB disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1] This release is regulated by the Bcl-2 family of proteins. FKB upregulates pro-apoptotic proteins like Bax, Bak, Puma, and Bim, while down-regulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, XIAP, and survivin.[1][3][4] The increased Bax/Bcl-2 ratio is a key indicator of FKB-induced mitochondrial apoptosis.[4] Once in the cytosol, cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[1]

Extrinsic Pathway: FKB can also initiate apoptosis via the extrinsic pathway by upregulating death receptors like Fas.[3] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[1]

Cell Cycle Arrest

FKB is a potent inducer of cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including osteosarcoma, oral squamous carcinoma, and breast cancer.[1][5] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins. FKB has been shown to decrease the expression of cyclin A, cyclin B1, cdc2 (CDK1), and cdc25c, which are essential for the G2/M transition.[1] Concurrently, it can increase the levels of p53, the cyclin-dependent kinase inhibitor p21, and Wee1, which act as brakes on the cell cycle.[1]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis is a primary cause of cancer-related mortality. FKB has demonstrated potential in inhibiting cancer cell migration, invasion, and angiogenesis.[6][7]

-

Metastasis: In hepatocellular carcinoma (HepG2) cells, FKB was found to inhibit cell migration and invasion.[6] It achieves this, in part, by downregulating the expression of UCK2 and its downstream targets, including STAT3, HIF-1α, and VEGF.[6] It also inhibits the expression of matrix-metalloproteinase 9 (MMP-9) and urokinase plasminogen activator, enzymes crucial for the degradation of the extracellular matrix during invasion.[1]

-

Angiogenesis: FKB exhibits anti-angiogenic properties by inhibiting the formation of tube-like vessels by endothelial cells (HUVECs) in vitro.[5][7] In vivo studies using a zebrafish model confirmed its ability to block angiogenesis, reducing the formation of subintestinal veins.[7] This effect is critical as it can starve tumors of the blood supply needed for growth.

Induction of Endoplasmic Reticulum (ER) Stress and Autophagy

FKB can induce protective autophagy in glioblastoma (GBM) cells through the activation of the endoplasmic reticulum (ER) stress pathway.[8][9] Treatment with FKB leads to the upregulation of ER stress markers such as ATF4 and DDIT3 (CHOP).[8] This activation subsequently inhibits the AKT-mTOR signaling pathway, a key regulator of cell growth and proliferation, which in turn induces autophagy.[8] Interestingly, while autophagy is induced as a protective response, inhibiting it (e.g., with chloroquine) can switch the FKB-induced cellular outcome from senescence to apoptosis, suggesting a potential combination therapy strategy.[8]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of Flavokavain B have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50) of Flavokavain B in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Citation |

| Breast Cancer | MDA-MB-231 | 12.3 | 72 | [5] |

| Breast Cancer | MCF-7 | 33.8 | 72 | [5] |

| Breast Cancer | MDA-MB-231 | 5.90 (µg/mL) | Not Specified | [10] |

| Breast Cancer | MCF-7 | 7.70 (µg/mL) | Not Specified | [10] |

| Melanoma | A375 | 7.6 (µg/mL) | 24 | [4] |

| Melanoma | A2058 | 10.8 (µg/mL) | 24 | [4] |

| Hepatocellular Carcinoma | HepG2 | 28 | 72 | [6] |

| Hepatocellular Carcinoma | HepG2 | 15.3 | Not Specified | [11][12] |

| Human Liver Cells | L-02 | 32 | Not Specified | [11][12] |

| Bladder Cancer | T24 | 6.7 | 48 | [13] |

| Bladder Cancer | EJ | 5.7 | 48 | [13] |

| Colon Cancer | HCT116 | 5-50 (Effective Range) | Not Specified | [1] |

Note: IC50 values can vary based on the specific assay conditions, cell density, and passage number. Values in µg/mL can be converted to µM by dividing by the molecular weight of FKB (284.31 g/mol ).

Table 2: In Vivo Anticancer Effects of Flavokavain B

| Cancer Model | Animal Model | FKB Treatment | Outcome | Citation |

| Prostate Cancer (DU145 xenograft) | Nude Mice | Not Specified | ~67% reduction in tumor growth | [1] |

| Squamous Carcinoma (KB xenograft) | Nude Mice | Not Specified | Significant reduction in tumor growth | [1] |

| Patient-Derived Prostate Cancer | Mice | Not Specified | Inhibited tumor growth, reduced AR expression and PSA levels | [1] |

| Breast Cancer (4T1) | BALB/c Mice | Not Specified | Inhibited tumor growth and metastasis | [14] |

| Cholangiocarcinoma (SNU-478 xenograft) | Nude Mice | FKB + Cisplatin/Gemcitabine | Significant tumor growth inhibition | [15] |

Experimental Methodologies

The following section outlines the typical experimental protocols used in the research of Flavokavain B's anticancer properties.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines are used, including MDA-MB-231, MCF-7 (breast), A375 (melanoma), HepG2 (liver), DU145 (prostate), and U251 (glioblastoma).[4][5][6][8] Normal cell lines like MCF-10A (breast epithelial) or HEMn (melanocytes) are often used as controls to assess cancer cell-specific toxicity.[4][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

FKB Preparation: Flavokavain B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium is typically kept below 0.1% to avoid solvent-induced toxicity.[5]

Key In Vitro Assays

-

Cell Viability and Proliferation Assay (MTT/BrdU):

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of FKB for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells reduce MTT to formazan crystals.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

-

BrdU Assay: This assay measures DNA synthesis. Cells are pulsed with BrdU, and its incorporation is detected using an anti-BrdU antibody, providing a measure of cell proliferation.[5]

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treatment: Treat cells with FKB at the desired concentrations and time points.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[15]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4]

-

-

Cell Cycle Analysis:

-

Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in PBS containing RNase A and PI.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

-

-

Western Blot Analysis:

-

Lysis: Lyse FKB-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[15]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Incubation: Block the membrane with 3-5% BSA or non-fat milk, then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Cyclin B1) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

-

-

Cell Migration and Invasion Assays:

-

Scratch Assay (Migration): Create a "scratch" in a confluent monolayer of cells. Treat with FKB and monitor the closure of the gap over time compared to an untreated control.[6]

-

Transwell Assay (Invasion): Use a Boyden chamber with a Matrigel-coated membrane. Plate cells in the upper chamber in serum-free media with FKB. The lower chamber contains media with a chemoattractant (e.g., 10% FBS). After incubation, count the number of cells that have invaded through the Matrigel and membrane.[3]

-

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID mice) to prevent rejection of human tumor cells.[15]

-

Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer FKB (or vehicle control) via oral gavage or intraperitoneal injection at a specified dose and schedule.

-

Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis (e.g., Western blot, immunohistochemistry) to confirm the in vivo mechanism of action.[15]

Conclusion

Flavokavain B has demonstrated compelling anticancer and chemopreventive potential through its ability to induce apoptosis and cell cycle arrest, inhibit metastasis and angiogenesis, and modulate a network of critical oncogenic signaling pathways. The quantitative data from both in vitro and in vivo studies underscore its efficacy across a diverse range of malignancies. While these preclinical findings are promising, it is important to note that FKB has also been associated with potential hepatotoxicity, particularly in the context of herb-drug interactions.[11][12] Future research should focus on optimizing its therapeutic window, exploring combination therapies to enhance efficacy and mitigate toxicity, and ultimately, advancing this promising natural compound towards clinical evaluation. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel cancer therapeutics.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of this compound [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of glioma growth by flavokawain B is mediated through endoplasmic reticulum stress induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavokawain B, the hepatotoxic constituent from this compound root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in this compound (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

A Technical Guide to Noble vs. Non-Noble Kava: Chemical Profiles, Pharmacological Effects, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (Piper methysticum), a traditional Pacific Islander beverage, has garnered significant scientific interest for its anxiolytic and sedative properties. These effects are primarily attributed to a class of psychoactive compounds known as kavalactones. However, not all this compound is the same. A critical distinction exists between "noble" and "non-noble" (often called "tudei" or "two-day") this compound cultivars, which differ significantly in their chemical composition, traditional use, and physiological effects. This technical guide provides an in-depth comparison of noble and non-noble this compound, focusing on their distinct kavalactone and flavokavain profiles, their differential pharmacological effects, and the experimental protocols used for their analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound and its bioactive constituents.

Introduction: The Noble and Non-Noble this compound Dichotomy

The classification of this compound into noble and non-noble varieties is a cornerstone of its traditional use and modern scientific investigation. Noble kavas are cultivars that have been traditionally consumed on a daily or ceremonial basis in Pacific Island cultures.[1][2] They are known for producing desirable effects such as relaxation, a sense of well-being, and mild euphoria, with a relatively short duration of action and a low incidence of negative side effects.[3][4]

In contrast, non-noble kavas, particularly the "tudei" varieties (a name derived from the Bislama word for "two-day," alluding to their long-lasting effects), are traditionally used sparingly, often for medicinal or specific ceremonial purposes.[2][5] Consumption of tudei this compound is associated with more potent, long-lasting sedation, and a higher likelihood of undesirable side effects, including nausea, lethargy, and a "hangover-like" feeling that can persist for up to two days.[3][4] A primary concern with non-noble this compound is its higher concentration of certain compounds linked to potential liver toxicity.[3][4]

Chemical Composition: Kavalactones and Flavokavains

The distinct physiological effects of noble and non-noble this compound are a direct result of their differing chemical profiles, particularly the relative concentrations of six major kavalactones and a class of compounds called flavokavains.

The Six Major Kavalactones and the this compound Chemotype

The primary psychoactive constituents of this compound are six major kavalactones. The relative abundance of these six compounds, in descending order, determines a this compound cultivar's "chemotype," a six-digit code that provides a chemical fingerprint of the plant.[2][6]

The six major kavalactones and their corresponding numerical codes are:

-

Desmethoxyyangonin (DMY)

-

Dihydrokavain (DHK)

-

Yangonin (Y)

-

Kavain (K)

-

Dihydromethysticin (DHM)

-

Methysticin (M)

Noble this compound chemotypes are typically dominated by kavain (4) and dihydrokavain (2), often having chemotypes that begin with "42" or "24".[7] These kavalactones are associated with the desirable anxiolytic and uplifting effects of noble this compound.

Non-noble (tudei) this compound chemotypes often have higher relative concentrations of dihydromethysticin (5) and dihydrokavain (2).[5] The high levels of DHM are believed to contribute to the prolonged and more sedative effects, as well as the negative side effects associated with tudei this compound.[8]

Quantitative Kavalactone Profiles

The following tables summarize the quantitative kavalactone content for several named noble and non-noble this compound cultivars, as determined by High-Performance Liquid Chromatography (HPLC) analysis. The data is presented as a percentage of the total kavalactones.

Table 1: Quantitative Kavalactone Profiles of Noble this compound Cultivars

| Cultivar | Origin | Total Kavalactones (wt%) | 1 (DMY) % | 2 (DHK) % | 3 (Y) % | 4 (K) % | 5 (DHM) % | 6 (M) % | Chemotype | Reference(s) |

| Borogu | Vanuatu | 8-13% | - | - | - | - | - | - | 246... | [9] |

| Melo Melo | Vanuatu | - | - | - | - | - | - | - | 246... | [2] |

| Loa Waka | Fiji | 7.2-14.1% | 6.8 | 20.3 | 12.5 | 33.8 | 10.1 | 16.5 | 463251 | [1] |

| Kadavu | Fiji | 7.2-14.1% | 7.1 | 19.8 | 13.2 | 34.2 | 9.8 | 15.9 | 436251 | [1] |

| Mahakea | Hawaii | - | 9.4 | 18.2 | 22.1 | 29.1 | 6.3 | 14.9 | 432615 | [3] |

Table 2: Quantitative Kavalactone Profiles of Non-Noble (Tudei) this compound Cultivars

| Cultivar | Origin | Total Kavalactones (wt%) | 1 (DMY) % | 2 (DHK) % | 3 (Y) % | 4 (K) % | 5 (DHM) % | 6 (M) % | Chemotype | Reference(s) |

| Isa | Papua New Guinea | - | 5.2 | 41.3 | 7.8 | 19.5 | 16.8 | 9.4 | 245631 | [3] |

| Palisi | Vanuatu | - | - | - | - | - | - | - | 25... | [5] |

| Unclassified | Fiji | ~12.9% | 5.8 | 32.1 | 8.2 | 18.9 | 20.5 | 14.5 | 254631 | [1] |

Note: Dashes (-) indicate that specific percentage data was not available in the cited sources, though the general chemotype is reported.

Flavokavain B (FKB) and Liver Toxicity Concerns

Flavokavains are another class of compounds found in this compound. Of particular importance is Flavokavain B (FKB), which has been associated with concerns about liver toxicity.[10] Studies have shown that non-noble this compound cultivars contain significantly higher concentrations of FKB compared to noble varieties.[1] The presence of FKB is a key differentiator between the two types and a major reason why non-noble this compound is not recommended for regular consumption.[3]

Table 3: Flavokavain B (FKB) Content in Noble vs. Unclassified (Non-Noble) this compound

| This compound Type | FK Content (wt%) | FK/KL Ratio | KAV/FKB Ratio | Reference |

| Noble Cultivars | 0.10 - 0.15 | 0.01 - 0.02 | 51 - 97 | [1] |

| Unclassified (Non-Noble) | 1.0 - 1.4 | 0.08 - 0.10 | 4 - 6 | [1] |

Pharmacological Effects and Signaling Pathways

The differential effects of noble and non-noble this compound stem from the distinct pharmacological activities of their dominant kavalactones.

Primary Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for the anxiolytic effects of kavalactones is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[[“]] Kavalactones enhance the effect of GABA on the receptor, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and a state of relaxation.[12]

Importantly, kavalactones bind to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site.[12] This suggests a different and potentially safer pharmacological profile compared to benzodiazepines.

Downstream Signaling of GABA-A Receptor Activation

The activation of GABA-A receptors by kavalactones initiates a cascade of downstream signaling events. The influx of chloride ions can lead to the opening of L-type voltage-sensitive calcium channels, resulting in an increase in intracellular calcium.[13] This can, in turn, activate protein kinase C (PKC), which phosphorylates various proteins involved in neuronal function.[13]

Caption: Kavalactone modulation of the GABA-A receptor signaling pathway.

Other Potential Receptor Targets

While GABA-A receptor modulation is the primary mechanism, some kavalactones have been shown to interact with other receptor systems, which may contribute to their diverse pharmacological effects. For instance, yangonin has demonstrated affinity for the cannabinoid type 1 (CB1) receptor.[14] Further research is needed to fully elucidate the significance of these interactions.

Experimental Protocols

Accurate and reliable analysis of this compound's chemical composition is crucial for quality control, research, and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and validated method for the quantitative analysis of kavalactones and flavokavains.

Sample Preparation and Extraction

-

Sourcing and Identification: this compound raw material (rhizomes and roots) should be sourced from reputable suppliers with clear documentation of the cultivar and origin. Visual inspection and, if necessary, botanical identification should be performed. Only peeled rhizomes and roots should be used for analysis, as stems and leaves contain different chemical profiles.[15]

-

Drying and Grinding: The raw material is typically dried to a constant weight and then ground into a fine powder to ensure homogeneity and increase the surface area for extraction.

-

Extraction: A known weight of the powdered this compound is extracted with a suitable solvent. Common solvents for kavalactone extraction include ethanol, methanol, and acetone.[3] The extraction is often facilitated by sonication to ensure complete dissolution of the target compounds.

-

Filtration and Dilution: The resulting extract is filtered to remove solid plant material. The filtrate is then diluted to an appropriate concentration for HPLC analysis.

HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed for the separation of kavalactones and flavokavains.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is used to achieve optimal separation of the compounds.

-

Detection: The kavalactones are typically detected at a wavelength of around 246 nm.

-

Quantification: Quantification is performed by comparing the peak areas of the kavalactones in the sample to those of certified reference standards.

Quality Control

-

Reference Standards: Certified reference materials for the six major kavalactones and flavokavain B are essential for accurate quantification.

-

System Suitability: Before sample analysis, the performance of the HPLC system should be verified by injecting a standard mixture to ensure adequate resolution and reproducibility.

-

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

-

Batch Testing: Each batch of this compound raw material or finished product should be tested to ensure consistency and compliance with quality standards.[16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. herbstomp.com [herbstomp.com]

- 3. Kavalactone content and chemotype of this compound beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. designerthis compound.com [designerthis compound.com]

- 6. happyherb.co [happyherb.co]

- 7. rootandpestlethis compound.com.au [rootandpestlethis compound.com.au]

- 8. Buzz Without The Booze: Best Drinks Options for 2025 | Some Good Clean Fun by Sarah Kate [somegoodcleanfun.com]

- 9. mdpi.com [mdpi.com]

- 10. 1hourbreak.com [1hourbreak.com]

- 11. This compound GABAergic Neurotransmission Modulation - Consensus [consensus.app]

- 12. Alprazolam - Wikipedia [en.wikipedia.org]

- 13. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid - Wikipedia [en.wikipedia.org]

- 15. phamaplus.com.au [phamaplus.com.au]

- 16. This compound Depot’s Testing Process: Ensuring Pure & Safe this compound [kavadepot.com]

- 17. kalmwiththis compound.com [kalmwiththis compound.com]

A Technical Guide to Traditional Kava (Piper methysticum) Preparation, Chemical Profile, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of traditional kava preparation methods, the resulting chemical profile of this compound beverages, and the current understanding of the pharmacological mechanisms of its key bioactive constituents. The information is intended to serve as a technical resource for research and development in the fields of pharmacology, natural products chemistry, and drug discovery.

Traditional this compound Preparation Methods

The psychoactive properties of a this compound beverage are intrinsically linked to its preparation. Traditional methods, developed over centuries in the Pacific Islands, are designed to extract and emulsify the primary active compounds, known as kavalactones, from the rootstock of the this compound plant (Piper methysticum). These methods stand in contrast to solvent-based extractions used for some commercial supplements, which can yield a different chemical profile.

The two main categories of traditional preparation involve the use of fresh or dried this compound root. Historically, fresh root preparations were more common, but dried root methods evolved to allow for storage and trade.

Fresh Root Preparation

-

Harvesting and Selection: this compound plants are typically harvested after at least 3-5 years of growth to ensure a high concentration of kavalactones. The lateral roots and peeled rhizomes are the most valued parts of the plant, containing the highest concentration of these compounds.

-

Mastication or Grinding: In the most traditional method, fresh, peeled roots are chewed by individuals to break down the plant fibers and mix the root material with saliva, whose enzymes may aid in the extraction process. The resulting pulp is then spit into a bowl.

-

Mechanical Grinding: A more common contemporary method involves grinding the fresh root into a fine pulp using a stone or manual grinder.

-

Extraction and Emulsification: Water is added to the pulp. The mixture is then kneaded and squeezed, often through a porous cloth (historically, hibiscus bark fibers; now often a fine-mesh strainer bag), to create an emulsion of kavalactones in water. The repeated kneading and squeezing is crucial as kavalactones are lipophilic and not readily water-soluble.

-

Filtration: The resulting liquid is filtered multiple times to remove coarse plant material before consumption.

Dried Root Preparation

-

Drying: Harvested this compound roots and rhizomes are peeled, chopped, and sun-dried.

-

Grinding: The dried root is ground into a fine powder.

-

Extraction: The powdered this compound is placed in a straining bag. Room temperature or slightly warm water is added. The use of warm water (not exceeding 55°C) can enhance the extraction of kavalactones. Some methods also incorporate a small amount of a fatty liquid, like coconut milk, to improve the emulsification of the lipophilic kavalactones.

-

Kneading and Straining: The bag containing the this compound powder is kneaded and squeezed in the water for a period of 5-10 minutes. This agitation is essential to mechanically force the kavalactones into suspension.

-

Serving: The resulting beverage is served immediately. It is recommended to consume the beverage quickly as the suspended particles will settle over time.

A general workflow for traditional dried root preparation is presented below.

Chemical Profile of Traditionally Prepared this compound

The primary psychoactive constituents of this compound are a group of 18 structurally related lipophilic lactones known as kavalactones. Of these, six are considered major kavalactones, accounting for approximately 96% of the total kavalactone content.

Major Kavalactones

The six major kavalactones, with their corresponding chemotype numbers, are:

-

Desmethoxyyangonin (DMY)

-

Dihydrokavain (DHK)

-

Yangonin (Y)

-

Kavain (K)

-

Dihydromethysticin (DHM)

-

Methysticin (M)

The relative abundance of these six kavalactones determines the "chemotype" of a particular this compound cultivar, which is expressed as a six-digit code. For example, a chemotype of 426315 indicates that kavain (4) is the most abundant kavalactone, followed by dihydrokavain (2), methysticin (6), and so on.

"Noble" vs. "Tudei" this compound

A critical distinction in this compound classification is between "Noble" and "Tudei" (or "two-day") varieties.

-

Noble this compound: These cultivars are preferred for daily social and ceremonial consumption. They typically have chemotypes starting with 2 or 4 (high in dihydrokavain or kavain) and are associated with desirable effects such as relaxation and mental clarity, with fewer negative side effects. Noble kavas have a shorter duration of action.

-

Tudei this compound: These varieties are named for their long-lasting effects, which can persist for up to two days. They often have higher concentrations of dihydromethysticin (DHM) and dihydrokavain (DHK). Tudei kavas are associated with a higher incidence of negative side effects such as lethargy and nausea. Some research also suggests that Tudei varieties contain higher levels of flavokavain B (FKB), a compound that has been linked to concerns about potential liver toxicity. For these reasons, the export of Tudei this compound is restricted in some regions, and Noble cultivars are recommended for consumption.

Quantitative Data on Kavalactone Content

The total kavalactone content in dried this compound root typically ranges from 3% to 20% by dry weight. The concentration and chemotype can vary significantly based on the cultivar, the part of the root used (lateral roots vs. rhizome), the age of the plant, and growing conditions.

Table 1: Comparison of Kavalactone Content in Noble this compound Cultivars from Fiji

| Cultivar | Plant Part | Total Kavalactones (% dry wt.) | Kavain (% of total) | Dihydrokavain (% of total) | Methysticin (% of total) | Dihydromethysticin (% of total) | Yangonin (% of total) | Desmethoxyyangonin (% of total) | Chemotype |

| Matakaro Leka | Root | 10.5 ± 1.2 | 31.0 | 17.5 | 20.1 | 10.9 | 13.5 | 7.0 | 463251 |

| Matakaro Leka | Rhizome | 5.8 ± 0.8 | 29.1 | 21.1 | 19.8 | 12.3 | 11.2 | 6.5 | 426531 |

| Dokobana Vula | Root | 11.2 ± 1.5 | 32.5 | 16.8 | 21.3 | 9.8 | 12.9 | 6.7 | 463251 |

| Dokobana Vula | Rhizome | 6.2 ± 0.9 | 30.2 | 20.5 | 20.1 | 11.5 | 10.8 | 6.9 | 426531 |

| Qila Leka | Root | 9.8 ± 1.1 | 33.1 | 15.9 | 18.9 | 10.1 | 14.2 | 7.8 | 463251 |

| Qila Leka | Rhizome | 5.5 ± 0.7 | 31.5 | 19.8 | 19.2 | 11.1 | 11.6 | 6.8 | 426531 |

Table 2: Comparison of Kavalactone Content in Commercial this compound Powders from Fiji

| Sample ID | Total Kavalactones (% dry wt.) | Kavain (% of total) | Dihydrokavain (% of total) | Methysticin (% of total) | Dihydromethysticin (% of total) | Yangonin (% of total) | Desmethoxyyangonin (% of total) | Chemotype |

| CKP-1 | 5.4 | 28.1 | 22.3 | 15.2 | 16.5 | 11.3 | 6.6 | 426531 |

| CKP-2 | 4.1 | 27.9 | 23.1 | 14.9 | 17.1 | 10.8 | 6.2 | 426531 |

| CKP-3 | 4.8 | 28.5 | 21.9 | 15.8 | 15.9 | 11.7 | 6.2 | 426531 |

Experimental Protocols for Kavalactone Analysis

Accurate quantification of kavalactones is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.

Sample Preparation: Methanol-Acetone Extraction

This protocol is adapted from a validated method for the simultaneous quantification of kavalactones and flavokavains.

-

Sample Weighing: Accurately weigh approximately 200 mg of finely ground this compound root powder into a centrifuge tube.

-

Methanol Extraction: Add 10 mL of methanol to the tube. Sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a 25 mL volumetric flask.

-

Acetone Extraction: Add 10 mL of acetone to the pellet remaining in the centrifuge tube. Sonicate for 30 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to the same 25 mL volumetric flask.

-

Final Volume Adjustment: Bring the volumetric flask to the 25 mL mark with a 50:50 (v/v) mixture of methanol and acetone.

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-UV Method for Kavalactone Quantification

This is a representative HPLC method. Specific parameters may need to be optimized based on the available instrumentation and specific analytical goals.

Table 3: HPLC-UV Method Parameters

| Parameter | Specification |

| Column | Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 40% B; 1-6 min: 40-75% B; 6-8 min: 75-90% B; 8-8.1 min: 90-40% B; 8.1-10 min: 40% B |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| UV Detection | 240 nm (for Kavalactones) and 355 nm (for Flavokavains) |

| Reference Standards | Certified reference materials for the six major kavalactones. |

Pharmacological Mechanisms and Signaling Pathways

The anxiolytic, sedative, and muscle-relaxant effects of this compound are attributed to the complex interactions of its kavalactones with various neurotransmitter systems in the central nervous system.

GABAergic System Modulation

The primary mechanism of action for this compound's anxiolytic effects is the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. Kavalactones potentiate the activity of GABAA receptors. However, they do not bind to the same site as benzodiazepines and do not act as direct agonists, suggesting an allosteric modulatory effect. This enhancement of GABAergic inhibition leads to a reduction in neuronal excitability, resulting in calming and anxiolytic effects.

Monoamine Neurotransmitter Systems

Certain kavalactones also influence monoamine neurotransmitter systems:

-

Norepinephrine and Dopamine: Kavain and methysticin have been shown to inhibit the reuptake of norepinephrine, while kavain and desmethoxyyangonin may inhibit dopamine reuptake. This could contribute to the mood-elevating and cognitive-enhancing effects reported by some this compound users.

-

Monoamine Oxidase B (MAO-B) Inhibition: All six major kavalactones have been found to be reversible inhibitors of MAO-B, an enzyme that breaks down dopamine. This inhibition would lead to increased synaptic levels of dopamine.

Other Signaling Pathways

-

Cannabinoid System: The kavalactone yangonin has been identified as a ligand for the cannabinoid type 1 (CB1) receptor, suggesting a potential interaction with the endocannabinoid system.

-

Voltage-Gated Ion Channels: Kavain and methysticin can block voltage-gated sodium and calcium channels, which contributes to their muscle relaxant and local anesthetic properties.

-

Anti-Inflammatory Pathways: this compound and its constituents, including flavokavains, have demonstrated anti-inflammatory effects. These are mediated, in part, through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) and JNK/p38 MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines.

Conclusion

The traditional preparation of this compound results in a complex aqueous emulsion of kavalactones and other phytochemicals. The specific methodology, choice of cultivar (Noble vs. Tudei), and plant part used are all critical determinants of the final chemical composition and resulting pharmacological effects of the beverage. The primary anxiolytic effects are mediated through positive allosteric modulation of GABAA receptors, but interactions with monoamine, cannabinoid, and inflammatory signaling pathways contribute to the multifaceted profile of this compound. For drug development and clinical research, a thorough understanding of these variables is essential for ensuring safety, efficacy, and reproducibility. The use of validated analytical methods, such as the HPLC protocol detailed herein, is crucial for the standardization and quality control of this compound-based products. Further research into the specific molecular interactions of individual kavalactones with their respective targets will continue to illuminate the therapeutic potential of this important ethnobotanical.

Synergistic Effects of Kavalactones In Vitro: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (Piper methysticum) has a long history of traditional use for its anxiolytic and sedative properties, which are attributed to a group of psychoactive compounds known as kavalactones. While the pharmacological effects of individual kavalactones have been the subject of considerable research, the potential for synergistic interactions between these compounds is an emerging area of interest with significant implications for drug development and phytomedicine. This technical guide provides a comprehensive overview of the current in vitro evidence for synergistic effects of different kavalactones, details relevant experimental protocols for assessing synergy, and illustrates the key signaling pathways involved.

Quantitative Data on Kavalactone Interactions

The following tables summarize the available quantitative data on the in vitro effects of individual kavalactones, which is essential for designing and interpreting synergy studies. A notable example of synergistic activity has been observed in the induction of cytochrome P450 enzymes.

Table 1: In Vitro Bioactivity of Individual Kavalactones

| Kavalactone | Assay Type | Cell Line/System | Endpoint | Result (IC50/Ki/EC50) | Reference(s) |

| Kavain | Cytotoxicity | HepG2 | Cell Viability (EB Assay) | Minimal cytotoxicity | [1] |

| CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 81.6 µM | ||

| NF-κB Inhibition | HEK293 | Reporter Gene Expression | 870 µM (for inhibition of TNFα-induced binding) | [2] | |

| Methysticin | Cytotoxicity | HepG2 | Cell Viability (EB Assay) | Moderate, concentration-dependent | [1] |

| CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 35.2 µM | ||

| CYP1A1 Induction | Hepa1c1c7 | Protein Expression | Inducing effect at ≥ 0.78 µM | [3] | |

| Apoptosis | HepG2 | Cell Death | Induces apoptosis | [1] | |

| Dihydromethysticin | CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 68.2 µM | |

| CYP1A1 Induction | Hepa1c1c7 | Protein Expression | Inducing effect at > 0.78 µM | [3] | |

| CYP3A23 Induction | Rat Hepatocytes | Protein Expression | ~7-fold induction | [4] | |

| Yangonin | Cytotoxicity | HepG2 | Cell Viability (EB Assay) | ~40% reduction in viability | [1] |

| CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 24.9 µM | ||

| Apoptosis | HepG2 | Cell Death | Induces apoptosis | [1] | |

| Desmethoxyyangonin | CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 25.2 µM | |

| CYP3A23 Induction | Rat Hepatocytes | Protein Expression | ~7-fold induction | [4] | |

| Dihydrokavain | CES1 Inhibition | Human CES1 S9 Fractions | Enzyme Activity | Ki = 105.3 µM | |

| NF-κB Inhibition | HEK293 | Reporter Gene Expression | 870 µM (for inhibition of TNFα-induced binding) | [2] |

Note: EB = Ethidium Bromide; CES1 = Carboxylesterase 1; Ki = Inhibition Constant; IC50 = Half-maximal Inhibitory Concentration; EC50 = Half-maximal Effective Concentration.